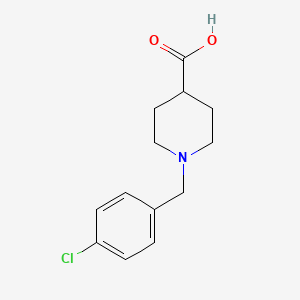

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid

Descripción

Molecular Architecture and Stereochemical Features

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid represents an important member of the piperidine carboxylic acid family, characterized by a distinctive molecular architecture that combines a heterocyclic piperidine core with functional substituents. The compound features a molecular formula of C₁₃H₁₆ClNO₂ with a calculated molecular weight of 253.72 g/mol. The molecular framework consists of three key structural components: a six-membered piperidine ring functioning as the central scaffold, a carboxylic acid group positioned at the 4-position of the piperidine ring, and a 4-chlorobenzyl substituent attached to the nitrogen atom.

The piperidine ring exists as a saturated heterocycle containing five carbon atoms and one nitrogen atom, with the latter serving as a tertiary amine when substituted with the 4-chlorobenzyl group. The nitrogen atom adopts a tetrahedral geometry in most conformations, with the lone pair typically occupying the axial position. This arrangement influences the overall spatial configuration of the molecule and its potential for intermolecular interactions.

The 4-chlorobenzyl substituent attached to the nitrogen atom introduces an aromatic character to the molecule, with the chlorine atom at the para position contributing to the electronic distribution within the phenyl ring. The presence of this electronegative halogen affects the electron density distribution throughout the molecule, particularly influencing the basicity of the nitrogen atom.

At the 4-position of the piperidine ring, the carboxylic acid group (–COOH) serves as a key functional moiety, capable of participating in hydrogen bonding as both a donor and acceptor. This group typically adopts an equatorial position relative to the piperidine ring, minimizing steric interactions and contributing to the overall stability of the preferred molecular conformation.

The stereochemical features of this compound are particularly noteworthy. The carbon atom at position 4 represents a stereogenic center when the carboxylic acid is in an equatorial position, potentially giving rise to enantiomeric forms. However, the rapid ring inversion typically observed in piperidine systems at room temperature can lead to interconversion between conformers unless restricted by additional structural constraints.

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-12-3-1-10(2-4-12)9-15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNZWHCTMHUWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390201 | |

| Record name | 1-(4-chlorobenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733798-69-1 | |

| Record name | 1-(4-chlorobenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alkylation of Piperidine-4-carboxylic Acid with 4-Chlorobenzyl Chloride

- The most common synthetic route involves the nucleophilic substitution reaction between piperidine-4-carboxylic acid and 4-chlorobenzyl chloride.

- This reaction is typically carried out in an organic solvent such as dichloromethane or toluene.

- A base like sodium hydroxide or potassium carbonate is used to deprotonate the piperidine nitrogen, facilitating nucleophilic attack on the benzyl chloride.

- The reaction is conducted at elevated temperatures to increase the reaction rate and yield.

$$

\text{Piperidine-4-carboxylic acid} + \text{4-chlorobenzyl chloride} \xrightarrow[\text{Base}]{\text{Organic solvent, heat}} 1-(4-\text{Chlorobenzyl})\text{piperidine-4-carboxylic acid}

$$

| Parameter | Typical Conditions |

|---|---|

| Solvent | Dichloromethane or Toluene |

| Base | Sodium hydroxide or Potassium carbonate |

| Temperature | Elevated (e.g., 50–80 °C) |

| Reaction Time | Several hours (4–12 h) |

| Molar Ratio | Piperidine-4-carboxylic acid : 4-chlorobenzyl chloride ≈ 1:1.1 |

- The choice of base and solvent affects the reaction efficiency and purity of the product.

- The reaction mixture is typically stirred under reflux conditions.

- After completion, the product is isolated by filtration or extraction followed by purification steps such as recrystallization.

Alternative Synthetic Routes and Variations

While the above method is standard, some variations and alternative routes have been explored:

- Use of Different Bases: Potassium carbonate is often preferred for milder conditions, while sodium hydroxide provides stronger basicity.

- Solvent Variations: Apart from dichloromethane and toluene, other organic solvents like isopropanol or methanol can be used depending on solubility and reaction kinetics.

- Temperature Optimization: Reaction temperature can be optimized to balance between reaction rate and minimizing side reactions.

- Phase Transfer Catalysis: In some cases, phase transfer catalysts are used to enhance the reaction between aqueous base and organic phase reactants.

Reaction Analysis and Side Reactions

- The primary reaction is a nucleophilic substitution at the benzyl chloride position.

- Side reactions may include hydrolysis of the benzyl chloride or over-alkylation.

- The presence of the carboxylic acid group in piperidine-4-carboxylic acid requires careful control of pH and reaction conditions to avoid esterification or decarboxylation.

- Post-reaction purification is critical to remove unreacted starting materials and byproducts.

Research Findings and Comparative Data

| Aspect | Observations and Data |

|---|---|

| Yield | Typically ranges from 70% to 90% depending on conditions |

| Purity | >95% after recrystallization |

| Reaction Time | 6–12 hours for complete conversion |

| Effect of Base | Sodium hydroxide leads to faster reaction but may cause side reactions; potassium carbonate is milder |

| Solvent Effects | Dichloromethane provides good solubility and reaction control; toluene allows higher temperatures |

| Temperature | Higher temperatures increase rate but may reduce selectivity |

| Product Characterization | Confirmed by NMR, IR, and mass spectrometry |

Summary Table of Preparation Methods

| Method No. | Starting Materials | Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Piperidine-4-carboxylic acid + 4-chlorobenzyl chloride | Sodium hydroxide | Dichloromethane | 60–70 °C | 8–10 h | 85–90 | Standard method, high yield |

| 2 | Piperidine-4-carboxylic acid + 4-chlorobenzyl chloride | Potassium carbonate | Toluene | 80 °C | 6–12 h | 75–85 | Milder base, longer reaction time |

| 3 | Piperidine-4-carboxylic acid + 4-chlorobenzyl chloride | Sodium hydroxide | Isopropanol | 60 °C | 10 h | 70–80 | Alternative solvent, moderate yield |

Additional Notes on Preparation

- The reaction is sensitive to moisture; dry solvents and reagents improve yield.

- The product is typically isolated as a crystalline solid.

- Washing and drying under vacuum are standard post-synthesis steps.

- Analytical techniques such as HPLC, NMR, and IR spectroscopy are used for quality control.

Análisis De Reacciones Químicas

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid has been investigated for its potential as a therapeutic agent in various diseases:

- Carbonic Anhydrase Inhibition : Research indicates that derivatives of this compound can act as inhibitors of carbonic anhydrases, enzymes that play a crucial role in physiological processes such as respiration and acid-base balance. Inhibitors can be significant in treating conditions like glaucoma and epilepsy .

- Antitumor Activity : Studies have shown that compounds related to piperidine derivatives exhibit cytotoxic effects against cancer cell lines. The presence of the chlorobenzyl group may enhance the interaction with biological targets, potentially leading to increased efficacy in tumor suppression.

Pharmacology

The pharmacological profile of this compound suggests its utility in:

- Neuropharmacology : The piperidine structure is often associated with neuroactive compounds. This compound's derivatives may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

- Analgesic Properties : Some studies suggest that piperidine derivatives can exhibit analgesic effects, making them candidates for pain management therapies.

Synthesis of Functional Materials

This compound serves as a building block in the synthesis of novel materials:

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific functionalities, potentially leading to materials with tailored properties for applications in coatings, adhesives, and drug delivery systems .

Catalysis

Research indicates that piperidine derivatives can act as catalysts in organic reactions, enhancing reaction rates and selectivity. This application is particularly relevant in green chemistry approaches where efficiency and sustainability are prioritized.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of this compound against various cancer cell lines. The results indicated significant cytotoxicity, particularly against lung cancer cells, suggesting potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| MCF7 (Breast) | 25 | Inhibition of proliferation |

Case Study 2: Carbonic Anhydrase Inhibition

In a pharmacological study, several derivatives of this compound were tested for their ability to inhibit carbonic anhydrase activity. The findings demonstrated promising inhibition rates, indicating potential therapeutic applications in conditions requiring modulation of carbonic anhydrase activity.

| Compound | IC50 (nM) | Selectivity Ratio (CA II/CA IX) |

|---|---|---|

| Derivative A | 50 | 5 |

| Derivative B | 30 | 10 |

| Derivative C | 70 | 3 |

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing cellular processes .

Comparación Con Compuestos Similares

1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride

- Structure : Replaces the 4-chlorobenzyl group with a 4-bromobenzyl moiety.

- Molecular Formula: C₁₃H₁₇BrClNO₂ .

- Higher molecular weight (309.64 vs. 253.72) may influence solubility and pharmacokinetics .

1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid

- Structure : Substitutes the benzyl group with a 2-chlorobenzoyl (carbonyl-linked) substituent.

- Molecular Formula: C₁₃H₁₄ClNO₃ .

- Key Differences :

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid

1-(2-Cyanobenzyl)piperidine-4-carboxylic Acid

- Structure: Replaces the 4-chloro group with a 2-cyanobenzyl substituent.

- Molecular Formula : C₁₄H₁₆N₂O₂ .

- Key Differences: The electron-withdrawing cyano group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions. Higher polarity due to the nitrile group may improve aqueous solubility .

1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid

- Structure: Features a phenoxyacetyl group linked to the piperidine ring.

- Molecular Formula: C₁₄H₁₆ClNO₄ .

- Higher molecular weight (297.74 vs. 253.72) could reduce metabolic stability .

Data Tables

Table 1. Structural and Physicochemical Comparison

Actividad Biológica

1-(4-Chlorobenzyl)piperidine-4-carboxylic acid (CBPCA) is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of CBPCA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

CBPCA is characterized by a piperidine ring substituted with a 4-chlorobenzyl group and a carboxylic acid functional group. The structural formula can be represented as follows:

This structure enables CBPCA to interact with various biological targets, including enzymes and receptors, modulating their activity.

The biological activity of CBPCA is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : CBPCA has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Receptor Modulation : The compound may interact with neurotransmitter systems, indicating its potential role in neuropharmacology.

- Antimicrobial Activity : Studies have indicated that CBPCA exhibits antibacterial properties, particularly against Gram-positive bacteria .

Antimicrobial Properties

CBPCA has demonstrated significant antimicrobial activity. A study evaluating various piperidine derivatives found that compounds with similar structures exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| CBPCA | 0.0039 - 0.025 | S. aureus, E. coli |

Anticancer Potential

Research has also explored the anticancer properties of CBPCA. It has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in various cancers. The compound showed a Ki value of 8.6 µM, with structural modifications leading to enhanced potency (Ki = 0.65 µM) in subsequent studies . This suggests that CBPCA could be developed into a therapeutic agent for cancer treatment.

Case Studies

- MAGL Inhibition : In a study focused on optimizing piperidine derivatives for MAGL inhibition, CBPCA was identified as a lead compound due to its reversible inhibition properties. This study emphasized the importance of structural modifications in enhancing the efficacy of MAGL inhibitors .

- Antibacterial Activity : A comprehensive evaluation of monomeric alkaloids included CBPCA among other piperidine derivatives, highlighting its effectiveness against bacterial strains and establishing a structure-activity relationship that supports further exploration of its antimicrobial potential .

Q & A

Basic: What are the common synthetic routes for preparing 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid?

Answer:

The compound is typically synthesized via two primary routes:

- Hydrolysis of ester precursors : Ethyl 1-(4-substituted-benzoyl)piperidine-4-carboxylate derivatives are hydrolyzed using aqueous NaOH (5N) in ethanol/water under reflux (24–48 hours). Acidification with HCl yields the carboxylic acid (e.g., 88% yield for a structurally similar compound) .

- Nitrile hydrolysis : Substituted piperidine-4-carbonitrile intermediates are hydrolyzed under acidic conditions (3M HCl + 6M acetic acid) via reflux or microwave-assisted methods. Microwave irradiation (150°C, 1–2 hours) significantly reduces reaction time while maintaining high purity (>95%) .

Advanced: How can reaction conditions be optimized to improve yield during nitrile-to-carboxylic acid conversion?

Answer:

Key optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time from days (traditional reflux) to hours (e.g., 1.5 hours at 150°C) while achieving >95% purity .

- Acid concentration : Higher HCl concentration (e.g., 3M) accelerates hydrolysis but may require careful pH control (pH 3–4) to prevent byproduct formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, though aqueous/organic biphasic systems improve isolation via precipitation .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

- ¹H/¹³C NMR : Characteristic peaks include aromatic protons (δ 7.3–8.1 ppm for chlorobenzyl), piperidine methylenes (δ 1.5–3.5 ppm), and carboxylic acid protons (δ 13.3 ppm, broad) .

- IR spectroscopy : Strong absorption bands at ~1687 cm⁻¹ (C=O stretch of carboxylic acid) and ~3259 cm⁻¹ (O-H stretch) confirm functional groups .

- Elemental analysis : Validates empirical formula (e.g., C, H, N within ±0.05% of theoretical values) .

Advanced: How do stereochemical factors influence the synthesis of derivatives?

Answer:

- Stereoselective alkylation : Use of chiral auxiliaries (e.g., tert-butoxycarbonyl groups) or enantioselective catalysts ensures trans/cis isomer control during piperidine ring functionalization .

- Crystallization-induced asymmetric transformation : Acidic hydrolysis of nitriles in chiral environments (e.g., L-proline additives) can yield enantiomerically enriched products .

- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for derivatives with multiple stereocenters .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particles .

- Waste disposal : Neutralize acidic residues (pH 6–8) before disposal in designated hazardous waste containers .

Advanced: How can discrepancies in reported melting points or spectral data be resolved?

Answer:

- Purity assessment : Use HPLC (≥95% purity threshold) and differential scanning calorimetry (DSC) to identify polymorphic forms affecting melting points .

- Standardized characterization : Cross-validate NMR data (e.g., DMSO-d₆ as a universal solvent) and report instrument parameters (e.g., 400 MHz for ¹H NMR) to minimize inter-lab variability .

- Controlled recrystallization : Solvent polarity (e.g., ethanol vs. acetone) can influence crystal packing, resolving melting point inconsistencies .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals (>95%) after vacuum filtration .

- Acid-base extraction : Partitioning between aqueous HCl (pH 3) and ethyl acetate removes unreacted starting materials .

- Column chromatography : Silica gel (hexane/ethyl acetate, 1:4) resolves polar impurities but is less efficient than recrystallization for large-scale synthesis .

Advanced: What mechanistic insights explain competing side reactions during synthesis?

Answer:

- Ester vs. nitrile hydrolysis : Base-mediated ester hydrolysis (SN₂ mechanism) is slower but selective, while acidic nitrile hydrolysis proceeds via a nitrilium ion intermediate, risking decarboxylation if overheated .

- Chlorobenzyl group stability : Prolonged exposure to strong acids (e.g., HCl) may cleave the benzyl-piperidine bond, necessitating shorter reaction times or milder conditions .

Basic: How is the compound utilized in medicinal chemistry research?

Answer:

- Enzyme inhibition studies : Acts as a scaffold for carbonic anhydrase inhibitors, with sulfonamide or acylated derivatives showing IC₅₀ values in the nanomolar range .

- Structure-activity relationship (SAR) : Modifications at the piperidine nitrogen (e.g., benzyl vs. acetyl groups) correlate with target selectivity in kinase assays .

Advanced: What computational methods support the design of derivatives with enhanced bioactivity?

Answer:

- Molecular docking : AutoDock Vina predicts binding poses in carbonic anhydrase IX active sites, guiding substituent placement for hydrogen bonding .

- QSAR modeling : Hammett σ constants for chlorobenzyl substituents correlate with logP values (experimental range: 0.28–1.2), optimizing pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.